1-[2-(2-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with piperidine and formaldehyde to form the corresponding piperidinylmethyl derivative. Finally, the benzimidazole ring is constructed through a cyclization reaction involving o-phenylenediamine and the piperidinylmethyl derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a piperidinylmethyl group and a methylphenoxyethyl side chain makes it a versatile compound for various applications .
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C22H27N3O/c1-18-9-3-6-12-21(18)26-16-15-25-20-11-5-4-10-19(20)23-22(25)17-24-13-7-2-8-14-24/h3-6,9-12H,2,7-8,13-17H2,1H3 |
InChI Key |
PTTSEUGJBUIRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN4CCCCC4 |
Origin of Product |
United States |
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